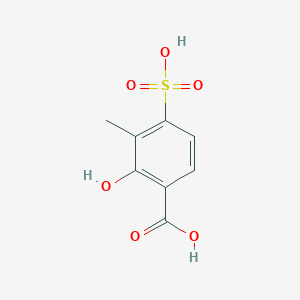
2-Hydroxy-3-methyl-4-sulfobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-methyl-4-sulfobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyl group, a methyl group, and a sulfonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-4-sulfobenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2-Hydroxy-3-methylbenzoic acid using sulfuric acid or oleum. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-methyl-4-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate ester under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfonate esters.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-Hydroxy-3-methyl-4-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-methyl-4-sulfobenzoic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups play crucial roles in its reactivity and binding affinity. These functional groups can form hydrogen bonds and ionic interactions with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Similar structure but with the sulfonic acid group at a different position.
4-Hydroxy-3-methylbenzoic acid: Lacks the sulfonic acid group.
2-Hydroxy-4-sulfobenzoic acid: Another positional isomer with different chemical properties.
Uniqueness
2-Hydroxy-3-methyl-4-sulfobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of hydroxyl, methyl, and sulfonic acid groups in this particular arrangement allows for unique interactions and reactions that are not observed in its positional isomers or structurally related compounds.
Propriétés
Numéro CAS |
61641-18-7 |
|---|---|
Formule moléculaire |
C8H8O6S |
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
2-hydroxy-3-methyl-4-sulfobenzoic acid |
InChI |
InChI=1S/C8H8O6S/c1-4-6(15(12,13)14)3-2-5(7(4)9)8(10)11/h2-3,9H,1H3,(H,10,11)(H,12,13,14) |
Clé InChI |
FCBZRGXJOWSOFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


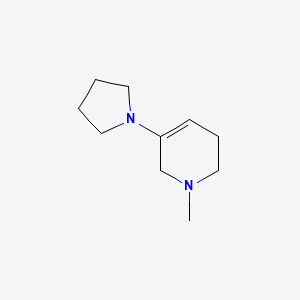
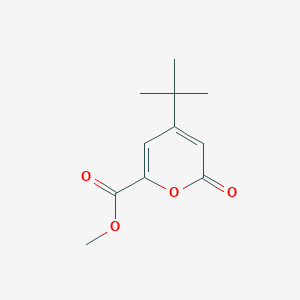
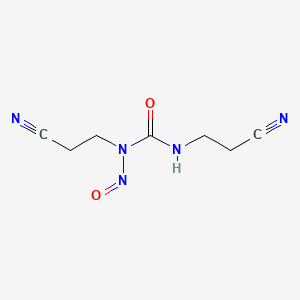
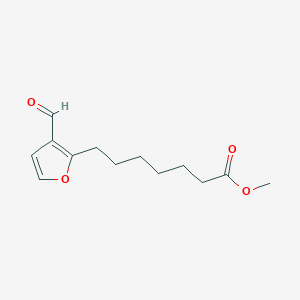
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

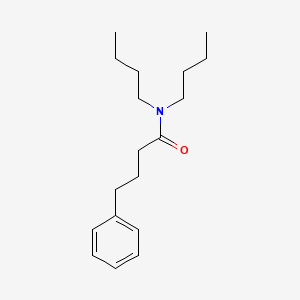
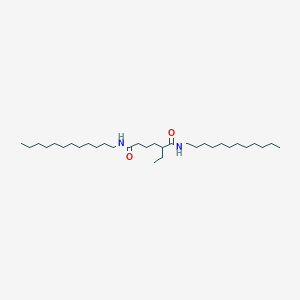
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)

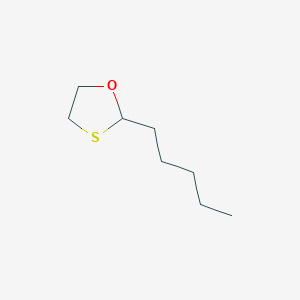
![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)

![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
